Methyl 2-(hexanoyloxy)benzoate
Description
Methyl 2-(hexanoyloxy)benzoate is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group at the 2-position is substituted with a hexanoyloxy (C₅H₁₁COO⁻) group. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol. This compound is structurally characterized by:
- A benzoate backbone.
- A hexanoyloxy chain esterified at the 2-position.
- A methyl ester group at the carboxylate position.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-hexanoyloxybenzoate |
InChI |
InChI=1S/C14H18O4/c1-3-4-5-10-13(15)18-12-9-7-6-8-11(12)14(16)17-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
XRZNAJHWASNQJP-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in methyl 2-(hexanoyloxy)benzoate undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts.
-
Key Findings :
Nucleophilic Substitution
The hexanoyloxy group can participate in nucleophilic substitutions under specific conditions.
| Reagents | Conditions | Products | Byproducts | References |
|---|---|---|---|---|
| Thiols (e.g., PhSH) | DMSO, 60°C, 72 hr | 2-Substituted benzoates | Disubstituted isomers | |
| Alkali metals (Na) | Dry ether | Sodium salts + Hydrogen gas (H₂) | — |
-
Key Findings :
Electrophilic Aromatic Substitution
The electron-withdrawing ester groups direct incoming electrophiles to meta positions.
-
Key Findings :
Oxidation and Thermal Stability
The hexanoyloxy chain and ester groups exhibit distinct stability under oxidative or thermal stress.
| Conditions | Reagents | Products | Notes | References |
|---|---|---|---|---|
| KMnO₄, H₂O, Δ | Acidic medium | 2-Hydroxybenzoic acid + CO₂ | Chain cleavage | |
| Heating (200°C) | — | Decomposes to CO₂ and alkenes | Thermal degradation |
-
Key Findings :
Reactivity with Bases and Acids
The compound reacts vigorously with strong acids/bases, altering its stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2-(hexanoyloxy)benzoate with key analogs:
Key Differences and Trends
Lipophilicity and Solubility: The hexanoyloxy group in this compound enhances lipophilicity compared to polar substituents (e.g., methoxy in Ethyl 2-methoxybenzoate) . This property may improve membrane permeability in drug delivery. Methyl 2-ethynylbenzoate exhibits unique reactivity due to the ethynyl group, enabling applications in synthetic chemistry (e.g., Sonogashira coupling) .
Crystallinity and Hydrogen Bonding: Methyl 4-benzyloxy-2-hydroxybenzoate forms stable crystals with intramolecular hydrogen bonds (O2–H2···O3) and intermolecular interactions (C–H···π), critical for material science applications . In contrast, the hexanoyloxy chain may reduce crystallinity due to steric hindrance, favoring amorphous solid states.
Biological Activity: Methyl 2-[(2-methylphenoxy)methyl]benzoate demonstrates antifungal and antimicrobial activity, attributed to the phenoxymethyl substituent . The hexanoyloxy analog could exhibit similar bioactivity with enhanced pharmacokinetics due to its lipophilic chain.
Synthetic Utility: Ethyl 2-methoxybenzoate is synthesized via esterification of 2-methoxybenzoic acid, while this compound likely requires acylation of methyl salicylate with hexanoyl chloride . Purification methods (e.g., flash column chromatography with chloroform) used for related benzoates are applicable.
Q & A
Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability testing?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Identify hydrolytic products (e.g., salicylic acid, hexanoic acid) via molecular ion peaks and fragmentation patterns.
- Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates at storage temperatures. Validate with real-time stability data .
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